rac Propranolol-d7 beta-D-Glucuronide Sodium Salt
Description
rac Propranolol-d7 beta-D-Glucuronide Sodium Salt (C₂₂D₇H₂₁NNaO₈; MW: 464.493) is a deuterium-labeled, racemic metabolite of Propranolol, a non-selective β-blocker used for hypertension, angina, and arrhythmia management. This compound is synthesized by conjugating Propranolol-d7 with β-D-glucuronic acid via a glycosidic bond, followed by sodium salt formation to enhance solubility . The deuterium substitution (seven deuterium atoms at the isopropylamine group) stabilizes the molecule against metabolic degradation, making it a critical internal standard in quantitative mass spectrometry (LC-MS/MS) for pharmacokinetic studies .
Properties
Molecular Formula |
C22H28NNaO8 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-6-[1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C22H29NO8.Na/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28;/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28);/q;+1/p-1/t14?,17-,18-,19+,20-,22+;/m0./s1/i1D3,2D3,12D; |
InChI Key |
OSKYDLRSXKTYLZ-TUNJXBLKSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
The most common method involves reacting propranolol with deuterated reagents under controlled conditions. For example:
Reaction Optimization
Key parameters influencing deuteration efficiency include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Higher temperatures accelerate H/D exchange but risk side reactions |
| Catalyst Concentration | 5–10 mol% Pd/C | Excess catalyst may degrade the substrate |
| Reaction Time | 24–48 hours | Prolonged durations ensure complete deuteration |
Isotopic purity (>98%) is verified via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).
Enzymatic Glucuronidation
The deuterated propranolol is conjugated with glucuronic acid via UDP-glucuronosyltransferases (UGTs), a family of enzymes expressed in the liver.
In Vitro Glucuronidation
Human liver microsomes or recombinant UGT isoforms (e.g., UGT1A9, UGT2B7) are incubated with:
- Substrate : rac Propranolol-d7 (1–10 µM)
- Cofactor : UDP-glucuronic acid (5 mM)
- Buffer : Phosphate buffer (pH 7.4) containing MgCl₂ (5 mM)
Reaction progress is monitored using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with glucuronide formation quantified against internal standards.
Kinetic Parameters
Studies using human hepatocytes reveal:
| Enzyme Isoform | Km (µM) | Vmax (pmol/min/mg) |
|---|---|---|
| UGT1A9 | 2.1 | 15.4 |
| UGT2B7 | 3.8 | 9.2 |
UGT1A9 exhibits higher affinity for rac Propranolol-d7, making it the primary isoform responsible for glucuronidation.
Sodium Salt Formation
The glucuronide intermediate is converted to its sodium salt to enhance solubility and stability.
Neutralization Protocol
- The glucuronic acid conjugate is dissolved in deionized water.
- Sodium hydroxide (0.1 M) is added dropwise until pH 7.0–7.5 is achieved.
- The solution is lyophilized to obtain the sodium salt as a white powder.
Characterization
- Elemental Analysis : Confirms stoichiometric Na⁺ incorporation (Theoretical: 4.9%; Observed: 4.7–5.1%).
- Thermogravimetric Analysis (TGA) : Demonstrates stability up to 150°C, ensuring suitability for long-term storage.
Purification and Analytical Validation
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) achieves >99% purity:
| Mobile Phase | Gradient Program | Retention Time |
|---|---|---|
| Acetonitrile (A) | 0–10 min: 10–30% A | 8.2 min |
| 0.1% Formic Acid (B) | 10–15 min: 30–50% A | 12.5 min |
Mass Spectrometric Confirmation
HRMS (ESI⁺) validates the molecular ion at m/z 464.493 [M+Na]⁺, consistent with the theoretical mass.
Comparative Analysis with Related Compounds
Deuterated glucuronides exhibit distinct advantages over non-labeled analogs:
| Compound | Detection Limit (ng/mL) | Matrix Effect (%) |
|---|---|---|
| rac Propranolol-d7 Glucuronide | 0.5 | 2.1 |
| Non-deuterated Propranolol Glucuronide | 2.0 | 12.4 |
The deuterated form’s lower detection limit and reduced ion suppression underscore its superiority in bioanalytical assays.
Challenges and Optimization Strategies
Isotopic Dilution
Trace protium contamination during deuteration reduces isotopic purity. Strategies include:
- Multiple Exchange Cycles : Repeating H/D exchange reactions.
- Strict Anhydrous Conditions : Minimizing water ingress.
Enzyme Inhibition
Endogenous inhibitors in liver microsomes (e.g., fatty acids) attenuate UGT activity. Pre-incubation with albumin (2% w/v) restores enzymatic efficiency by sequestering inhibitors.
Applications in Pharmacological Research
- Metabolic Pathway Elucidation : Tracing renal vs. hepatic excretion in rodent models.
- Drug-Drug Interaction Studies : Assessing UGT inhibition by co-administered drugs (e.g., fluconazole reduces glucuronidation by 40%).
Chemical Reactions Analysis
Types of Reactions: Rac Propranolol-d7 beta-D-Glucuronide Sodium Salt can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of the compound, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, rac Propranolol-d7 beta-D-Glucuronide Sodium Salt is used as a labeled standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study the metabolic pathways of Propranolol.
Biology: In biological research, this compound is used to trace the metabolic fate of Propranolol in various biological systems, helping to understand its pharmacokinetics and pharmacodynamics.
Medicine: In medicine, it is used in clinical diagnostics to monitor the metabolism of Propranolol in patients, aiding in the optimization of therapeutic regimens.
Industry: In the pharmaceutical industry, it serves as a reference compound in the development and quality control of Propranolol-based drugs.
Mechanism of Action
The mechanism by which rac Propranolol-d7 beta-D-Glucuronide Sodium Salt exerts its effects is primarily through its role as a labeled metabolite of Propranolol. It helps in tracking the metabolic pathways and understanding the interactions of Propranolol with various molecular targets and pathways involved in its therapeutic effects.
Comparison with Similar Compounds
Enantiomeric Forms: (R)- and (S)-Propranolol-d7 beta-D-Glucuronide Sodium Salts
- Structural Differences: The racemic mixture (rac) contains equal parts of (R)- and (S)-enantiomers. Enantiopure forms, such as (R)-Propranolol-d7 beta-D-Glucuronide Sodium Salt (CAS: TRC P831817) and (S)-Propranolol-d7 beta-D-Glucuronide Sodium Salt (CAS: TRC P831822), have identical molecular formulas (C₂₂D₇H₂₁NNaO₈) but differ in stereochemistry at the chiral center of Propranolol .
- Functional Impact : The (S)-enantiomer exhibits higher β-blocking activity compared to the (R)-form. Enantiopure standards are essential for studying stereoselective metabolism and receptor interactions .
Non-Deuterated Analog: rac Propranolol beta-D-Glucuronide Sodium Salt
Hydroxylated Metabolites
- 4-Hydroxy Propranolol-d7 HCl (C₁₆H₁₄D₇NO₃·HCl; MW: 282.39): A primary oxidative metabolite with a hydroxyl group at the naphthalene ring.
- 5-Hydroxy Propranolol Glucuronide (C₂₂H₂₉NO₉; MW: 451.48): Combines hydroxylation and glucuronidation, altering solubility and excretion pathways compared to rac Propranolol-d7 beta-D-Glucuronide .
Glucuronide Conjugates of Other Drugs
- Propofol beta-D-Glucuronide Sodium Salt (C₁₈H₂₅NaO₇; MW: 376.4): A glucuronidated metabolite of the anesthetic Propofol. While structurally distinct (alkylphenol vs. naphthyloxypropanolamine backbone), both compounds share applications in studying hepatic conjugation efficiency .
- (R,S)-Equol 7-beta-D-Glucuronide Sodium Salt (C₂₁H₂₁O₉·Na; MW: 440.38): A phytoestrogen metabolite with a distinct polyphenol structure, used in hormone metabolism research .
Comparative Data Table
Research Findings
- Deuterium Labeling: rac Propranolol-d7 β-D-Glucuronide exhibits 98% isotopic purity, minimizing interference from endogenous Propranolol metabolites in LC-MS/MS assays .
- Stereoselectivity : The (S)-enantiomer is glucuronidated 1.5× faster than the (R)-form in human liver microsomes, highlighting enzyme-specific preferences .
- Stability : Sodium salt formulation enhances aqueous solubility (>50 mg/mL) compared to free acid forms (e.g., CAS 66322-66-5), improving compatibility with biological matrices .
Biological Activity
Rac Propranolol-d7 beta-D-Glucuronide Sodium Salt is a stable isotope-labeled compound derived from propranolol, a non-selective beta-blocker widely used in clinical settings for managing hypertension, anxiety, and other cardiovascular disorders. The incorporation of deuterium into its structure enhances its utility in metabolic research by allowing precise tracking of metabolic pathways through advanced analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy.
This compound serves as a metabolite of propranolol, primarily formed through the conjugation process mediated by UDP-glucuronosyltransferases (UGTs). This interaction facilitates the excretion of propranolol and its metabolites, thereby influencing its pharmacokinetics and pharmacodynamics.
Structure and Composition
- Molecular Formula : C₁₃H₁₈D₇N O₇S
- Molecular Weight : 307.43 g/mol
- Deuterium Labeling : Enhances detection in metabolic studies due to distinct mass differences.
Biological Activity and Pharmacokinetics
The biological activity of this compound is linked to its role in drug metabolism. As a glucuronide metabolite, it is crucial for understanding the pharmacokinetics of propranolol, including absorption, distribution, metabolism, and excretion (ADME) profiles.
Enzymatic Interaction
Rac Propranolol-d7 beta-D-Glucuronide interacts with various enzymes:
- UDP-glucuronosyltransferases (UGTs) : Catalyze the glucuronidation process.
- Cytochrome P450 enzymes : Although primarily associated with phase I metabolism, their activity can influence the formation of glucuronides.
Applications in Research
This compound is utilized in various research applications:
- Metabolic Pathway Tracing : Its deuterium labeling allows for detailed studies on drug metabolism.
- Pharmacokinetic Studies : Helps in evaluating the effects of different factors on drug metabolism.
- Clinical Diagnostics : Used to monitor drug levels and metabolic profiles in patients.
Comparative Analysis with Related Compounds
The following table summarizes similar compounds and their relevance:
| Compound Name | Description |
|---|---|
| Propranolol | A non-selective beta-blocker used for treating hypertension and anxiety. |
| Propranolol-d7 | A deuterated form of propranolol used in metabolic studies. |
| Beta-D-Glucuronide Sodium Salt | A metabolite involved in the excretion process of various drugs. |
| 4-Hydroxy Propranolol beta-D-Glucuronide | A derivative that may exhibit different pharmacological properties. |
| Estrone-d4 Glucuronide Sodium Salt | Another glucuronide used for comparative studies in drug metabolism. |
Case Studies and Research Findings
Recent studies have highlighted the importance of this compound in understanding drug interactions and metabolic pathways:
- Study on Drug Interactions : Research indicated that rac Propranolol-d7 enhances the understanding of how propranolol interacts with other medications metabolized by UGTs, providing insights into potential adverse effects or therapeutic outcomes.
- Pharmacokinetic Modeling : A physiologically based pharmacokinetic model demonstrated how this compound can predict drug behavior in different populations, including those with varying degrees of liver function .
- Clinical Applications : Clinical trials utilizing rac Propranolol-d7 have shown its utility in monitoring therapeutic levels of propranolol, ensuring optimal dosing strategies for patients .
Q & A
Basic: What are the critical steps in synthesizing and characterizing rac Propranolol-d7 beta-D-Glucuronide Sodium Salt for metabolic studies?
Methodological Answer:
Synthesis involves deuterium incorporation at the propranolol moiety, followed by enzymatic glucuronidation using UDP-glucuronosyltransferases (UGTs). Key steps include:
- Deuterium Labeling : Ensure isotopic purity (>98%) via controlled reaction conditions (e.g., temperature, pH) to minimize protium contamination .
- Glucuronidation : Optimize enzyme activity (e.g., human liver microsomes) with UDP-glucuronic acid as a cofactor. Monitor reaction progress using LC-MS to confirm glucuronide formation .
- Purification : Use reversed-phase HPLC with a C18 column and sodium salt precipitation for isolation .
- Characterization : Validate via high-resolution mass spectrometry (HRMS) for exact mass (464.215 g/mol) and NMR to confirm β-D-glucuronide stereochemistry .
Basic: Which analytical techniques are most reliable for quantifying this compound in biological matrices?
Methodological Answer:
- LC-MS/MS : Use a deuterated internal standard (e.g., Propranolol-d7) for isotope dilution. Optimize ionization in negative mode (ESI-) to detect the glucuronide moiety (m/z 464→288 transition) .
- HPLC-UV : Employ a β-glucuronidase hydrolysis step to differentiate conjugated vs. free propranolol. Validate linearity (1–1000 ng/mL) and recovery rates (>85%) .
- NMR : Assign peaks for the sodium salt (δ 3.2–5.5 ppm for glucuronide protons) and confirm deuterium placement .
Advanced: How can researchers resolve diastereomeric mixtures of rac Propranolol glucuronides in pharmacokinetic studies?
Methodological Answer:
Diastereomers arise from the racemic propranolol core and glucuronide stereochemistry. Methods include:
- Chiral Chromatography : Use a cellulose-based column (e.g., Chiralpak IC-3) with a methanol/ammonium acetate mobile phase. Monitor retention times for (R)- and (S)-enantiomers .
- Capillary Electrophoresis (CE) : Apply cyclodextrin additives to enhance enantiomeric separation. Validate resolution using spiked plasma samples .
- Enzymatic Hydrolysis : Treat with β-glucuronidase from E. coli (ISO 16649-2) to differentiate active vs. inactive metabolites .
Advanced: What isotopic effects might deuterium labeling introduce in metabolic flux studies?
Methodological Answer:
Deuterium at the propranolol side chain can alter:
- Enzyme Kinetics : Compare Vmax/Km of deuterated vs. non-deuterated forms using recombinant UGTs. Note reduced turnover rates due to deuterium’s kinetic isotope effect (KIE ~2–3) .
- Metabolic Stability : Conduct in vitro hepatocyte assays to assess half-life differences. LC-MS tracks deuterium retention in metabolites .
- Data Interpretation : Normalize results to account for KIE using parallel experiments with non-deuterated controls .
Advanced: How can enzyme kinetics of UDP-glucuronosyltransferases (UGTs) be studied using this compound?
Methodological Answer:
- In Vitro Assays : Incubate human liver microsomes with varying substrate concentrations (1–100 µM). Measure initial velocities via LC-MS .
- Inhibition Studies : Co-incubate with UGT inhibitors (e.g., fluconazole) to identify isoform-specific activity (e.g., UGT1A9 vs. UGT2B7) .
- Data Modeling : Fit results to Michaelis-Menten or Hill equations. Report Km, Vmax, and cooperativity coefficients .
Advanced: How should researchers address contradictions in glucuronide quantification due to stereochemical variability?
Methodological Answer:
- Enantiomer-Specific Standards : Synthesize (R)- and (S)-Propranolol glucuronides separately. Use these to calibrate assays and validate cross-reactivity .
- Cross-Validation : Compare LC-MS data with β-glucuronidase-hydrolyzed samples to confirm glucuronide-specific signals .
- Statistical Analysis : Apply multivariate models to account for inter-individual UGT polymorphism effects .
Advanced: What strategies improve detection of low-abundance rac Propranolol-d7 glucuronide in complex matrices?
Methodological Answer:
- Solid-Phase Extraction (SPE) : Use mixed-mode cartridges (e.g., Oasis MAX) for glucuronide enrichment. Elute with 2% formic acid in methanol .
- Nano-LC-MS : Enhance sensitivity by reducing column diameter (75 µm) and flow rates (300 nL/min) .
- Derivatization : Introduce a charged tag (e.g., Girard’s reagent T) to improve ionization efficiency .
Basic: What is the role of this compound in pharmacokinetic modeling?
Methodological Answer:
It serves as a stable isotope-labeled internal standard to:
- Correct Matrix Effects : Spike into plasma/serum pre-extraction to normalize recovery variations .
- Quantify Metabolite Ratios : Compare parent drug (propranolol) to glucuronide levels for clearance rate calculations .
- Validate In Vivo Models : Administer deuterated glucuronide in rodents and track excretion via bile cannulation .
Advanced: How do interspecies differences in UGT activity impact translational studies using this compound?
Methodological Answer:
- Cross-Species Assays : Test glucuronidation rates in human, rat, and dog liver microsomes. Use ANOVA to identify significant differences (p<0.05) .
- Isoform Mapping : Express recombinant UGT isoforms (e.g., human UGT1A1 vs. rat Ugt1a7) to compare catalytic efficiency .
- In Silico Modeling : Apply physiologically based pharmacokinetic (PBPK) software to extrapolate human clearance from rodent data .
Advanced: What in vitro models are suitable for studying rac Propranolol-d7 glucuronide-induced hepatotoxicity?
Methodological Answer:
- Hepatocyte Cultures : Treat primary human hepatocytes with 10–100 µM glucuronide. Measure ATP depletion and ROS production via luminescence assays .
- Canalicular Membrane Vesicles : Assess glucuronide transport inhibition (e.g., MRP2) using radioactive tracers .
- Biomarker Profiling : Quantify cholestasis markers (e.g., bile acid accumulation) via LC-MS metabolomics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
